2-环丙基-2-苯乙胺

描述

Synthesis Analysis

The synthesis of cyclopropyl amines like 2-Cyclopropyl-2-phenylethan-1-amine often involves the reaction of enamines with diiodomethane and triethylaluminum, leading to high yields of the desired cyclopropyl amines. This method demonstrates the advantage of using aluminum carbenoids over traditional cyclopropanation reagents, offering a reliable approach to obtaining cyclopropylamine derivatives (Kadikova et al., 2015). Other approaches include the copper-promoted N-cyclopropylation of anilines and amines with cyclopropylboronic acid, highlighting a versatile method for introducing the cyclopropyl group into various amine substrates (Bénard, Neuville, & Zhu, 2010).

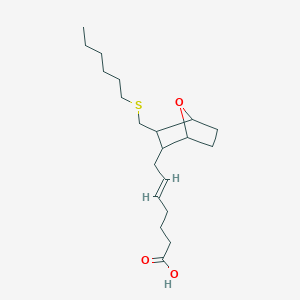

Molecular Structure Analysis

A combined experimental and theoretical study on the vibrational spectra of 2-Phenylcyclopropan-1-amine has shed light on its molecular structure, demonstrating the effects of substituents on its structural and electronic properties. This analysis provides valuable insights into the compound's reactivity and potential interactions with other molecules (Ganeshvar, Gunasekaran, & Gnanasambandan, 2017).

Chemical Reactions and Properties

The reactivity of 2-Cyclopropyl-2-phenylethan-1-amine towards various chemical transformations has been explored in several studies. For instance, the Lewis acid-mediated reactions of cyclopropyl amines with different nucleophiles offer a mild and efficient route for synthesizing diverse compounds, preserving the enantiomeric purity of the starting materials (Lifchits & Charette, 2008).

科学研究应用

开发了一种使用亮氨酸脱氢酶合成促皮质激素释放因子-1受体拮抗剂的关键中间体的有效化学酶促途径,这在药物化学中很重要 (帕克等人,2012).

一项研究表明,将 2-苯乙胺与 β-环糊精结合可以增加其稳定性、靶向转运,并防止过早破坏,这对于药物递送应用很重要 (2023,ChemChemTech).

探索了用环丙基硼酸对苯胺和胺进行铜促进的 N-环丙基化,为有机合成提供了进展 (贝纳德等人,2010).

环丙烷被用作二氢吡咯和吡咯区域特异性合成的合成前体,有助于合成稠密官能化的化合物 (伍尔兹和沙雷特,2005).

研究了 N-Boc N-烷基环丙基胺的α和β位的锂化取代反应,导致合成螺环或内稠合的N-Boc胺 (朴和比克,1996).

展示了包括环丙基胺在内的经典和新型精神活性物质的核磁共振谱,为法医和减少危害组织提供帮助 (查普曼,2017).

探索了 1-硝基-2-苯乙烷的血管舒张作用,涉及可溶性鸟苷酸环化酶-cGMP 通路的刺激,与心血管研究相关 (布里托等人,2013).

铝卡宾用于合成环丙基胺和环丙醇,为传统的环丙烷化试剂提供了一种替代方案 (卡迪科娃等人,2015).

研究了 1-(N,N-二甲氨基)-2-苯乙烷中的激基复合物形成,提供了对光物理性质的见解 (科勒和格托夫,1981).

研究了环丙烷-氨基甲酸酯中的胺基-烯胺平衡,重点是胺基-烯胺比,有助于理解化学平衡 (胡伯等人,1977).

铜催化的陈岚环丙基化用于合成环丙基芳基醚和环丙基胺衍生物,扩展了有机合成的工具箱 (德罗萨等人,2018).

属性

IUPAC Name |

2-cyclopropyl-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c12-8-11(10-6-7-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFNTOKQVRSFQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-2-phenylethan-1-amine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B46427.png)

![8-Azabicyclo[3.2.1]octane-3-carbonyl chloride, 8-methyl-(9CI)](/img/structure/B46439.png)

![2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B46458.png)